molecular formula C9H14Cl2N2 B591909 (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 288247-82-5

(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B591909
CAS No.: 288247-82-5
M. Wt: 221.125
InChI Key: AOKIOTLTYKVREB-KLQYNRQASA-N
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Description

®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of pyridine and pyrrolidine, featuring a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and pyrrolidine as the primary starting materials.

    Chiral Resolution: The chiral center in the pyrrolidine ring is introduced through chiral resolution techniques, often using chiral catalysts or auxiliaries.

    Coupling Reaction: The pyrrolidine moiety is coupled to the pyridine ring through a nucleophilic substitution reaction, typically under basic conditions.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to scale up the synthesis process.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Neuropharmacology: Investigated for its potential effects on neurotransmitter systems.

    Enzyme Inhibition: Studied as an inhibitor of specific enzymes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Explored for its therapeutic potential in treating neurological disorders.

Industry

    Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.

    Material Science: Investigated for its role in the development of new materials.

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride: The enantiomer of the compound with different chiral properties.

    3-(Pyrrolidin-2-yl)pyridine: The non-salt form of the compound.

    2-(Pyrrolidin-1-yl)pyridine: A structural isomer with the pyrrolidine ring attached at a different position.

Uniqueness

®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.

Biological Activity

(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly its interactions with neurotransmitter systems. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C9H12N2·2HCl
  • Molecular Weight : 210.12 g/mol
  • CAS Number : 93047-00-4

The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems. It has been identified as an antagonist at the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system (CNS) . This modulation can lead to various pharmacological effects, including:

  • Increased Release of Neurotransmitters : By blocking H3 receptors, the compound can enhance the release of neurotransmitters like dopamine and norepinephrine, potentially improving cognitive functions and mood .
  • Antidepressant Effects : Studies suggest that H3 receptor antagonists can exhibit antidepressant-like effects in animal models, indicating potential therapeutic applications for mood disorders .

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that pyrrolidine derivatives show varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to (R)-3-(Pyrrolidin-2-yl)pyridine have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Activity :
    • Research indicates that this compound and its analogs have antiproliferative effects on cancer cell lines. The mechanism involves the inhibition of cell proliferation through modulation of signaling pathways related to cell growth .
  • Neuroprotective Effects :
    • The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to enhance neurotransmitter release may contribute to neuroprotection by improving synaptic function .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyrrolidine derivatives, including this compound. The results indicated significant activity against various bacterial strains with MIC values demonstrating effectiveness particularly against S. aureus and E. coli .

CompoundMIC (mg/mL)Bacterial Strain
(R)-3-(Pyrrolidin-2-yl)pyridine0.0039S. aureus
0.025E. coli

Study 2: Neuropharmacological Effects

A neuropharmacological study assessed the effects of this compound on cognitive function in rodent models. Results indicated enhanced memory and learning capabilities attributed to increased levels of norepinephrine in the hippocampus following administration .

Properties

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKIOTLTYKVREB-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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